molecular formula C16H20N4O2 B079072 Disperse black 9 CAS No. 12222-69-4

Disperse black 9

Cat. No.: B079072
CAS No.: 12222-69-4
M. Wt: 300.36 g/mol
InChI Key: NZKTVPCPQIEVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Disperse Black 9 is primarily used as a dye, with its main target being hair . It is a monoazo color used in the formulation of semi-permanent hair dyes and hair coloring rinses . The compound imparts color to hair, with the exact color obtained depending on the other ingredients used in the preparation and the starting color of the hair .

Mode of Action

This compound operates by adhering to the hair shaft . It is used in dye baths as a colloidal dispersion . The dye molecules are small enough to penetrate the hair shaft to some extent, resulting in semi-permanent hair coloring . The color is deposited onto the hair fiber and lasts for several shampooings .

Biochemical Pathways

It is known that the dye works by penetrating the hair shaft and adhering to it

Pharmacokinetics

As a hair dye, the pharmacokinetics of this compound primarily concern its absorption, distribution, and elimination from the hair shaft. The dye molecules are small enough to penetrate the hair shaft to some extent . Once inside, they adhere to the hair, resulting in semi-permanent coloring . The color lasts for several shampooings, after which it is gradually eliminated from the hair .

Result of Action

The primary result of this compound’s action is the coloring of hair . The dye imparts a black color to the hair, though the exact shade can vary depending on the other ingredients used in the preparation and the starting color of the hair .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the dye bath can affect the dye’s ability to penetrate the hair shaft. Additionally, the presence of other ingredients in the hair dye preparation can also influence the final color obtained . The dye is considered safe for use as a hair dye ingredient .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Black 9 is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with another aromatic compound to form the azo dye. The reaction typically involves the following steps:

    Diazotization: An aromatic amine (such as aniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with another aromatic compound (such as phenol or aniline derivatives) under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactors where the diazotization and coupling reactions are carried out under controlled temperatures and pH conditions. The dye is then isolated, purified, and formulated into a powder or liquid form for use in hair dye products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The azo group in this compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.

Major Products:

Comparison with Similar Compounds

  • Disperse Blue 183
  • Disperse Black 2
  • Disperse Violet 1

Comparison: Disperse Black 9 is unique due to its specific molecular structure, which imparts a distinct black color. Compared to Disperse Blue 183 and Disperse Violet 1, this compound has a different chromophore, leading to its unique color properties. Disperse Black 2, while similar in color, may have different solubility and stability characteristics .

This compound stands out for its versatility in various applications, from hair dyes to scientific research, making it a valuable compound in multiple fields.

Properties

IUPAC Name

2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(9-11-21)10-12-22/h1-8,21-22H,9-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKTVPCPQIEVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066645
Record name Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20721-50-0, 12222-69-4
Record name Disperse Black 9
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20721-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((4-((4-Aminophenyl)azo)phenyl)imino)bisethanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-[[4-[2-(4-aminophenyl)diazenyl]phenyl]imino]bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE BLACK 9
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Has Disperse Black 9 been evaluated for carcinogenicity, and what were the findings?

A1: Yes, a study investigated the carcinogenic potential of this compound. [] The results showed that a 0.5% concentration of this compound in a hair dye formulation, when applied dermally to mice over 20 months, did not exhibit any significant carcinogenic effects. []

Q2: Are there any studies investigating the impact of this compound on human subjects?

A2: Yes, a study involving human subjects was conducted to assess the irritation and sensitization potential of this compound. [] The results demonstrated that a 3% suspension of the dye did not cause any irritation or sensitization in the participants. []

Q3: Can this compound be removed from industrial wastewater, and what methods have been explored?

A3: Research indicates the successful removal of this compound from wastewater using adsorption methods. [] One study utilized chemically modified rice husk-derived activated carbon to simultaneously remove this compound and cadmium, achieving up to 88% removal of the dye. [] This highlights the potential of sustainable materials for treating industrial wastewater contaminated with this compound.

Q4: What are some of the chemical modifications made to this compound and their implications?

A4: Researchers have synthesized imine derivatives of this compound to investigate their DNA binding properties and photophysical characteristics. [, ] These structural modifications are crucial for understanding the potential applications of this compound derivatives in areas like bioimaging or DNA targeting.

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